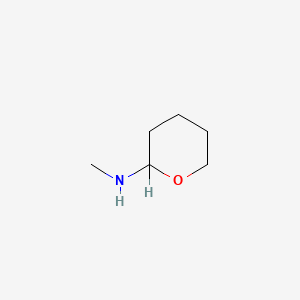

2-Methylaminotetrahydropyran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methyloxan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPFPCPYIAPNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949090 | |

| Record name | N-Methyloxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-48-2 | |

| Record name | 2-Methylaminotetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyloxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylaminotetrahydropyran and Its Derivatives

Classical and Contemporary Approaches to Tetrahydropyran (B127337) Ring Formation

The construction of the tetrahydropyran (THP) ring is a foundational aspect of synthesizing 2-methylaminotetrahydropyran. Chemists have developed a variety of methods, from traditional cycloadditions to powerful metal-catalyzed ring-closing reactions, to efficiently create this key heterocyclic scaffold.

Cycloaddition Reactions in the Construction of Pyranyl Systems

Cycloaddition reactions, particularly the hetero-Diels-Alder (HDA) reaction, represent a powerful and convergent approach to the synthesis of tetrahydropyran rings. rsc.org This class of reactions involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone, to form a dihydropyran ring, which can then be readily reduced to the corresponding tetrahydropyran.

The HDA reaction's utility lies in its ability to form multiple carbon-carbon and carbon-oxygen bonds in a single, often stereocontrolled, step. The reaction can be promoted by Lewis acids, which activate the dienophile towards reaction with the diene. The stereochemical outcome of the reaction is predictable based on the geometry of the reactants and the reaction conditions, allowing for the construction of complex, substituted pyranyl systems. For instance, the reaction between a Danishefsky-type diene and an aldehyde can yield a dihydropyranone, a versatile intermediate for further functionalization.

A general representation of the hetero-Diels-Alder reaction for pyran synthesis is shown below:

Reactants: A 1,3-diene and an aldehyde (heterodienophile).

Reaction: [4+2] Cycloaddition.

Product: A dihydropyran, which can be hydrogenated to a tetrahydropyran.

Ring-Closing Strategies for Tetrahydropyran Scaffolds

Ring-closing metathesis (RCM) has emerged as a robust and widely used strategy for the synthesis of a variety of cyclic compounds, including tetrahydropyrans. rsc.org This method utilizes a metal catalyst, typically based on ruthenium or molybdenum, to facilitate the intramolecular reaction of a diene, resulting in the formation of a cyclic alkene and a volatile byproduct like ethylene. rsc.org

The key advantage of RCM is its high functional group tolerance and its applicability to the synthesis of a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. rsc.org For the synthesis of a tetrahydropyran derivative, a suitable acyclic precursor containing two terminal alkene functionalities and an ether linkage at the appropriate position is required. Upon exposure to a metathesis catalyst, this precursor undergoes intramolecular cyclization to furnish the desired unsaturated tetrahydropyran ring, which can subsequently be reduced to the saturated system if needed.

The general approach involves:

Synthesis of an acyclic diene ether precursor.

Catalytic ring-closing metathesis to form a dihydropyran.

Reduction of the double bond to yield the final tetrahydropyran ring.

Stereoselective and Asymmetric Synthesis of this compound Analogues

Creating the specific stereochemistry of this compound and its derivatives requires advanced synthetic methods that can control the spatial arrangement of atoms. Asymmetric synthesis is crucial, as the biological activity of such molecules is often dependent on a single enantiomer. kashanu.ac.ir Strategies to achieve this include using nature's own chiral building blocks or employing sophisticated catalytic systems.

Chiral Pool-Based Synthetic Routes

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org This approach leverages the inherent chirality of these starting materials to construct complex chiral molecules. wikipedia.org Sugars are particularly well-suited as starting materials for the synthesis of tetrahydropyran derivatives due to their intrinsic pyranose or furanose ring structures. researchgate.netscripps.edu

A plausible synthetic route to a chiral 2-aminotetrahydropyran derivative can commence from a readily available sugar, such as D-glucose or D-xylose. The synthetic sequence could involve:

Selective chemical modifications of the sugar to remove or alter hydroxyl groups, while retaining the core pyran ring structure.

Introduction of a suitable functional group at the C2 position that can be converted into an amine. For instance, an azide (B81097) group can be introduced via nucleophilic substitution of a sulfonate ester, followed by reduction to the primary amine.

Alternatively, modern biocatalytic methods can be employed. For example, sugar-derived aldehydes can be converted into chiral amines using transaminase (TAm) enzymes, which offer high stereo- and regioselectivity, minimizing the need for complex protection-deprotection steps. nih.gov

This chiral pool strategy ensures that the stereochemistry of the final product is directly inherited from the natural starting material.

Enantioselective Catalysis in Aminotetrahydropyran Formation

Enantioselective catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors. numberanalytics.com This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of aminotetrahydropyran synthesis, catalytic methods can be used to either construct the chiral ring or install the chiral amino group.

A notable strategy for creating highly substituted aminotetrahydropyrans involves the use of palladium(II) catalysis for stereoselective C-H functionalization. nih.govnih.gov This method allows for the direct installation of various substituents onto a pre-existing aminotetrahydropyran scaffold. For example, a process can be initiated with a stereoselective γ-methylene C–H arylation of a simple aminotetrahydropyran, followed by a subsequent α-alkylation or arylation of the primary amine. nih.govnih.gov This sequential functionalization provides access to complex, di-substituted aminotetrahydropyrans with high diastereoselectivity. nih.govnih.gov

Table 1: Palladium-Catalyzed γ-C–H Arylation of 3-Aminotetrahydropyran This table is based on findings from the synthesis of highly substituted aminotetrahydropyrans via C-H functionalization. nih.gov

| Aryl Iodide Substituent | Product Yield | Key Features |

|---|---|---|

| 4-Methoxy | Moderate to Good | Tolerates electron-donating groups. |

| 4-Trifluoromethyl | Moderate to Good | Tolerates electron-withdrawing groups. |

| 4-Cyano | Moderate to Good | Compatible with nitrile functionality. |

| 2-Iodo-pyridines | 52% to 67% | Demonstrates applicability to heteroaryl iodides. |

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has seen remarkable growth and is a key strategy for asymmetric synthesis. rsc.orgresearchgate.net These catalysts are often derived from natural products like amino acids and are valued for being less toxic and more stable than many metal-based catalysts. researchgate.net

For the synthesis of tetrahydropyrans, organocatalytic domino reactions (also known as cascade or tandem reactions) are particularly efficient. These reactions allow for the construction of complex molecules with multiple stereocenters in a single step from simple starting materials. An example is the organocatalytic Michael/Henry/ketalization sequence, which can produce highly functionalized tetrahydropyrans bearing five contiguous stereocenters with excellent diastereomeric and enantiomeric excesses. Such sequences can be catalyzed by hydrogen-bonding organocatalysts, like those based on squaramide or thiourea (B124793) scaffolds derived from cinchona alkaloids. These catalysts activate the substrates through non-covalent interactions, guiding the stereochemical outcome of the reaction. The resulting poly-functionalized tetrahydropyrans are valuable precursors that can be further elaborated to yield aminotetrahydropyran derivatives.

Metal-Catalyzed Asymmetric Transformations

The asymmetric synthesis of chiral amines and related structures often employs transition metal catalysis, which has proven to be a powerful tool for establishing stereocenters with high fidelity. nih.gov In the context of 2-aminotetrahydropyran synthesis, metal-catalyzed reactions offer a direct and efficient approach to enantiomerically enriched products.

A notable strategy involves the use of copper(II) triflate–bisphosphine complexes in the diastereoselective synthesis of substituted tetrahydropyrans. nih.gov For instance, the reaction of various aldehydes with homoallylic alcohols can be efficiently catalyzed by a Cu(II) complex, leading to the formation of tetrahydropyran rings with excellent diastereoselectivities. nih.gov The choice of phosphine (B1218219) ligand has been shown to be critical, with ligands such as 1-(diphenylphosphino)-2-[(diphenylphosphino)methyl]benzene allowing reactions to proceed at room temperature. nih.gov

Palladium catalysis has also been instrumental in the functionalization of aminotetrahydropyran scaffolds. A Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran derivative has been reported, which allows for the introduction of various aryl groups with moderate to good yields. nih.govresearchgate.net This C-H activation strategy provides a pathway to highly substituted aminotetrahydropyrans. nih.govresearchgate.net

Furthermore, the broader field of metal-catalyzed asymmetric synthesis provides a variety of methods that can be adapted for aminotetrahydropyran synthesis. These include asymmetric hydrogen borrowing, where a metal catalyst facilitates the amination of an alcohol, and asymmetric hydrogenation of C=N bonds. nih.govthieme-connect.de A range of metals, including platinum, gold, and iridium, have been utilized for the synthesis of cyclic ethers and amines, highlighting the versatility of metal catalysis in this area. thieme-connect.deorganic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| Copper(II) triflate–bisphosphine | Prins Cyclization | Aldehydes, Homoallylic alcohols | Excellent diastereoselectivity; reaction at room temperature with appropriate ligand. nih.gov |

| Pd(II)/NHC Ligand | C-H Arylation | Aminotetrahydropyran, Aryl iodides | Stereoselective γ-methylene C-H functionalization. nih.govresearchgate.net |

| Chiral Iridium Complex/Chiral Phosphoric Acid | Asymmetric Hydrogen Borrowing | Alcohols, Amines | Cooperative catalysis for asymmetric amination. thieme-connect.de |

| Platinum, Gold, Copper Catalysts | Hydroalkoxylation/Cyclization | Hydroxy olefins, Allenyl carbamates | Formation of cyclic ethers from various unsaturated alcohols. organic-chemistry.org |

Biocatalytic Strategies for Stereocontrol

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. frontiersin.orgmagtech.com.cn Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. frontiersin.org

A prime example in the synthesis of chiral aminotetrahydropyrans is the use of transaminases. A scalable, one-step biocatalytic transamination of a tetrahydropyranone precursor has been developed to produce (R)-3-aminotetrahydropyran. acs.org This method offers a significant improvement over previous multi-step chemical syntheses. The process was successfully demonstrated at a kilogram scale, achieving a 53% isolation yield and an enantiomeric ratio of 96:4. acs.org

The success of this biocatalytic approach relies on the enzyme's ability to differentiate between the two enantiotopic faces of the ketone substrate. acs.org The use of biocatalysts, such as N-methyl amino acid dehydrogenases or ketimine reductases, has also been reported for the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines, a strategy that could be conceptually extended to cyclic systems like this compound. nih.gov

| Biocatalyst | Reaction Type | Substrate | Product | Key Findings |

| Transaminase | Asymmetric Transamination | Tetrahydro-4H-pyran-3-one | (R)-3-Aminotetrahydropyran | Scalable, one-step synthesis with 96:4 enantiomeric ratio. acs.org |

| N-Methyl Amino Acid Dehydrogenases/Ketimine Reductases | Reductive Amination | Ketones, Amines | N-Alkyl Amino Acids | High yields of optically pure products. nih.gov |

| Carbonyl Reductase (RasADH) with Photocatalyst | Decarboxylative Radical C-C Coupling | N-arylglycines, Aldehydes | Chiral 1,2-Amino Alcohols | Combined photocatalysis and enzymatic catalysis for enantioenriched products. mdpi.com |

Diastereoselective Synthesis via Substrate Control

Achieving diastereoselectivity in the synthesis of substituted tetrahydropyrans can often be accomplished by leveraging the inherent stereochemical preferences of the substrates and reaction intermediates. Several methods have been developed that rely on substrate control to produce highly substituted tetrahydropyranones as single diastereomers.

One such approach involves the aldol (B89426) reaction of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, which yields highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov Similarly, the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes can produce 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov The stereochemical outcome is dictated by the formation of a stable six-membered chair-like tetrahydropyranyl carbocation intermediate. nih.gov

The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans can be controlled by the reaction conditions in an oxy-Michael cyclization. researchgate.net The presence of a 4-hydroxyl group in the substrate is crucial for this stereodivergence, with TBAF-mediated conditions favoring the 2,6-trans product and trifluoroacetic acid-mediated conditions yielding the 2,6-cis product. researchgate.net This control allows for the selective synthesis of natural products with different stereochemistries, such as diospongin A and B. holycross.eduresearchgate.net

Furthermore, a diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones has been achieved through the Prins cyclizations of enecarbamates. psu.edu The Maitland-Japp reaction has also been utilized for the diastereoselective synthesis of functionalized 2-methyltetrahydropyran-4-ones. york.ac.uk

Advanced Synthetic Strategies for Complex this compound Architectures

The construction of more intricate molecules containing the this compound core requires sophisticated synthetic strategies that allow for the efficient assembly of molecular complexity.

Modular Synthesis and Divergent Synthetic Pathways

Modular and divergent synthetic approaches are powerful strategies for generating libraries of structurally diverse compounds from a common intermediate. digitellinc.com This is particularly valuable in drug discovery, where the exploration of chemical space around a core scaffold is essential.

A sequential C-H functionalization approach to highly substituted aminotetrahydropyrans exemplifies a modular strategy. nih.govresearchgate.net This process begins with a stereoselective γ-C-H arylation of an aminotetrahydropyran, followed by a subsequent α-alkylation or arylation of the primary amine. nih.govresearchgate.net This method allows for the step-wise and controlled introduction of different substituents, leading to a diverse range of disubstituted aminotetrahydropyrans. nih.govresearchgate.net

Divergent synthesis can be applied to a common precursor to generate a variety of complex structures. For example, a natural product-inspired collection of tetrahydropyran derivatives was synthesized using a Prins cyclization as a key step. nih.gov The concept of divergent synthesis is also demonstrated in the synthesis of tetrazines, where a common intermediate is used to access both unsymmetrical and monosubstituted products. nih.gov Such strategies could be envisioned for the synthesis of a library of this compound derivatives with varied substitution patterns.

Biomimetic Synthetic Approaches to Related Structures

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. This often involves cascade reactions and enzymatic-like transformations to build molecular frameworks efficiently. The tetrahydropyran ring is a common motif in many natural products, including centrolobine (B73297) and various marine natural products. researchgate.netresearchgate.net

Biomimetic approaches to natural products containing related heterocyclic systems can provide inspiration for the synthesis of complex this compound architectures. For instance, the total synthesis of stephacidin A and notoamide B involved a biomimetic intramolecular Diels-Alder reaction. nih.gov The principles of biomimetic synthesis, such as exploiting tandem reactions and key cyclization events, can be applied to the construction of complex tetrahydropyran-containing molecules.

Multicomponent Reactions Incorporating Tetrahydropyran Moieties

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. rsc.org MCRs are atom-economical and can rapidly generate molecular complexity from simple precursors. rsc.org

Several MCRs have been developed for the synthesis of tetrahydropyran derivatives. A Prins-type cyclization involving cyclic ketones, a homoallylic alcohol, and a sulfonic acid has been used to synthesize spirocyclic tetrahydropyranyl derivatives in a multicomponent fashion. nih.gov

Another powerful example is an organocatalytic Michael/Henry/ketalization cascade sequence that provides access to highly functionalized tetrahydropyrans. nih.gov This multicomponent reaction, using a quinine-based squaramide organocatalyst, combines acetylacetone (B45752) or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes to generate tetrahydropyrans with five contiguous stereocenters in good yields and excellent enantioselectivities. nih.gov The development of such MCRs that could incorporate an amino component would provide a direct and highly efficient route to complex 2-aminotetrahydropyran derivatives.

Derivatization and Functionalization Strategies for this compound

The inherent structural features of this compound, namely the saturated heterocyclic tetrahydropyran (THP) ring and the secondary amine, offer a versatile platform for a variety of chemical modifications. These transformations are crucial for the development of new derivatives with tailored properties and for its integration into more complex molecular architectures. Strategic derivatization can be directed at either the THP ring or the methylamino group, or can involve using the entire molecule as a foundational building block.

The tetrahydropyran ring, while generally stable, can undergo regioselective functionalization, often guided by the directing influence of the existing substituents or through the activation of specific C-H bonds. Methodologies for achieving such selectivity are critical for synthesizing precisely substituted analogs.

One common approach involves the deprotonation of a C-H bond at a specific position on the ring, followed by quenching with an electrophile. The position of deprotonation is influenced by the acidity of the protons, which can be modulated by nearby functional groups. For instance, the presence of the heteroatom (oxygen) and the methylamino substituent can influence the electron density and steric accessibility of adjacent protons.

Another strategy for functionalizing the THP ring involves radical-mediated reactions. These reactions can be initiated by various means, including photoredox catalysis or the use of radical initiators. The regioselectivity of these reactions is often governed by the stability of the resulting radical intermediate. For example, a radical at the C-6 position might be stabilized by the adjacent oxygen atom.

| Position | Reaction Type | Reagents | Product Type |

| C-3 | Lithiation-Electrophilic Quench | n-BuLi, Electrophile (e.g., R-X) | 3-Substituted-2-methylaminotetrahydropyran |

| C-4/C-5 | Radical Halogenation | NBS, Light/Initiator | Halogenated this compound |

| C-6 | Metal-catalyzed C-H activation | Transition Metal Catalyst, Oxidant | 6-Oxo-2-methylaminotetrahydropyran |

The secondary amine of the methylamino group is a highly reactive site for a wide array of chemical transformations. These modifications are fundamental for altering the electronic and steric properties of the molecule and for introducing new functional handles.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated using various electrophilic reagents. Standard conditions often involve the use of alkyl halides, sulfates, or triflates in the presence of a base to neutralize the generated acid. Palladium-catalyzed Buchwald-Hartwig amination provides an efficient method for N-arylation, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.

N-Acylation: Acylation of the secondary amine to form amides is a common transformation. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). The resulting amides are generally more stable and less basic than the parent amine.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used to introduce a robust and electron-withdrawing group, which can significantly alter the chemical properties of the nitrogen atom.

Reductive Amination: The methylamino group can participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of an iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This methodology allows for the elaboration of the N-substituent with a wide variety of carbon-based fragments.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl-N-methyl-2-aminotetrahydropyran |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a modifiable heterocyclic ring, makes it a valuable building block in the synthesis of more complex molecules. Its incorporation can introduce a defined stereochemical and conformational element into the target structure.

In medicinal chemistry, the tetrahydropyran motif is a common feature in many biologically active compounds. By using this compound as a starting material, chemists can efficiently construct libraries of compounds for screening purposes. The derivatization strategies discussed previously allow for the systematic variation of substituents on both the nitrogen and the THP ring, enabling the exploration of structure-activity relationships.

The ability to regioselectively functionalize the THP ring is particularly important in this context. rsc.org For example, introducing a functional group at a specific position can provide a handle for further synthetic transformations, such as cross-coupling reactions or the attachment of the molecule to a solid support for combinatorial synthesis. rsc.org

Furthermore, the stereochemistry of the 2-position can be controlled during the synthesis of the initial building block, allowing for the preparation of enantiomerically pure derivatives. This is of paramount importance in the synthesis of chiral drugs and other biologically active molecules where stereochemistry plays a critical role in their function.

The transformations of the methylamino group are also key to its utility as a building block. For instance, converting the amine to an amide can provide a more robust linkage in a larger molecule. Alternatively, the amine can serve as a key nucleophile in the construction of new carbon-nitrogen bonds, forming the basis for the assembly of more elaborate nitrogen-containing heterocyclic systems.

Stereochemical and Conformational Analysis of 2 Methylaminotetrahydropyran Systems

Intrinsic Conformational Preferences of Tetrahydropyran (B127337) Rings

The tetrahydropyran ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov This six-membered saturated heterocycle has its conformational landscape shaped by the presence of the ring oxygen atom, which influences bond lengths, bond angles, and torsional barriers compared to its carbocyclic analog. scispace.com Flexible ring puckering allows for various conformations, including the low-energy chair form and higher-energy boat and skew-boat (or twist-boat) forms. nih.govacs.org The interconversion between two equivalent chair conformations (e.g., ¹C₄ and ⁴C₁) occurs via these higher-energy intermediates. nih.gov

When a substituent is introduced at the C2 position, its preference for an axial or equatorial orientation is governed by a combination of steric and stereoelectronic effects. mst.edu Generally, bulky groups prefer the less sterically hindered equatorial position. wikipedia.org However, in heterocyclic systems like tetrahydropyran, stereoelectronic interactions, most notably the anomeric effect, can significantly alter this preference. mst.edu

Computational studies using high-accuracy methods provide insight into these preferences. For instance, the energy of the equatorial conformer relative to the axial one (ΔE) for 2-methyltetrahydropyran (B156201) is calculated to be -2.83 kcal/mol at the CCSD(T) complete basis set limit, indicating a strong preference for the equatorial position, which is more pronounced than in methylcyclohexane (B89554) (-1.75 kcal/mol). mst.edunih.govacs.org

| Compound | Substituent | ΔE (eq-ax) (kcal/mol)a |

|---|---|---|

| Methylcyclohexane | -CH₃ | -1.75 |

| 2-Methyltetrahydropyran | -CH₃ | -2.83 |

| 2-Hydroxytetrahydropyran | -OH | +0.86 |

| 2-Methoxytetrahydropyran | -OCH₃ | +1.27 |

| 2-Fluorotetrahydropyran | -F | +2.45 |

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in THP) to occupy the axial position, contrary to what would be predicted based on steric hindrance. wikipedia.orgscripps.edu This phenomenon is a stereoelectronic effect, often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (the oxygen in THP) and the antibonding (σ) orbital of the C2-substituent bond (n→σ). psu.edu This interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a condition met in the axial conformation. psu.edu

In the case of 2-aminosubstituted tetrahydropyrans, the nature of the anomeric effect is more complex. Studies on 2-methylaminotetrahydropyran have revealed that the methylamino (-NHMe) group exhibits a 'reverse anomeric effect'. psu.edu This means that the -NHMe group has a stronger preference for the equatorial conformation in the tetrahydropyran ring than it does in a corresponding cyclohexane ring. psu.edu This behavior is attributed to the competitive nature of endo-anomeric and exo-anomeric effects. The exo-anomeric effect, which involves the lone pair on the exocyclic nitrogen interacting with the C2-O1 bond, is stronger for the more electron-donating nitrogen atom and stabilizes the equatorial conformer. psu.edutubitak.gov.tr

Thermodynamic parameters determined via ¹H NMR spectroscopy highlight this preference. psu.edu The anomeric effect, calculated as the difference in conformational enthalpy between the tetrahydropyran and cyclohexane systems (ΔΔH°), is negative for the -NHMe group, confirming the reverse anomeric effect. psu.edu

| Substituent (R) | ΔH°(ax-eq) THP (kcal/mol) | ΔH°(ax-eq) Cyclohexane (kcal/mol) | Anomeric Effect (ΔΔH°)b (kcal/mol) |

|---|---|---|---|

| -Cl | +1.67 | -0.45 | +2.12 |

| -OMe | +0.04 | -0.71 | +0.75 |

| -OH | -0.63 | -1.24 | +0.61 |

| -NHMe | -2.11 | -1.78 | -0.33 |

The dynamic nature of the tetrahydropyran ring allows it to adopt several non-planar conformations, a phenomenon known as ring puckering. acs.orgresearchgate.net The most stable conformers are the two chair forms (¹C₄ and ⁴C₁). nih.gov The pathway of interconversion between these chair forms involves higher-energy, more flexible conformers, such as the boat and skew-boat (or twist-boat) conformations. scispace.com

The free-energy barrier for the chair-to-skew-boat transition in tetrahydropyran is approximately 34-40 kJ/mol (about 8-9.5 kcal/mol), with the skew-boat being a stable secondary minimum on the potential energy surface. scispace.com The presence of substituents can influence the relative energies of these conformers and the barriers to interconversion. For example, the ring-inversion barrier for 2-alkoxytetrahydropyrans is found to be about 1.5 kcal/mol lower than that of unsubstituted tetrahydropyran. researchgate.net This dynamic equilibrium between different ring puckers is a key aspect of the molecule's conformational isomerism. researchgate.net

Stereoisomerism and Chiral Recognition in this compound

This compound contains a stereogenic center at the C2 position, where the carbon atom is bonded to four different groups (H, O of the ring, C3 of the ring, and the methylamino group). This inherent chirality means the molecule can exist as a pair of enantiomers. libretexts.org

Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.comorganicchemistrytutor.com

Enantiomers : The C2 carbon of this compound is a chiral center. Therefore, the molecule exists as two non-superimposable mirror images: (R)-2-methylaminotetrahydropyran and (S)-2-methylaminotetrahydropyran. libretexts.org These enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. researchgate.net

Diastereomers : Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comorganicchemistrytutor.com Diastereomers arise in substituted this compound systems when a second stereocenter is present. For example, if another substituent is introduced elsewhere on the ring, cis and trans isomers are formed. The relationship between a cis isomer (e.g., (2R, 4R)-4-chloro-2-methylaminotetrahydropyran) and a trans isomer (e.g., (2R, 4S)-4-chloro-2-methylaminotetrahydropyran) is diastereomeric. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. researchgate.net

Diastereoselective induction, also known as asymmetric induction, refers to the preferential formation of one diastereomer over another in a chemical reaction. msu.edu This occurs when a chiral molecule reacts to create a new stereocenter. The existing stereocenter(s) in the molecule can influence the reaction's transition state, making one pathway energetically more favorable. chemrxiv.org

In reactions involving this compound, the chiral center at C2 can direct the stereochemical outcome. For example, in a reaction where a nucleophile adds to a carbonyl group attached to the nitrogen atom (forming an amide), the C2 stereocenter would create a chiral environment. This environment would favor the nucleophile's approach from one face of the carbonyl plane over the other, leading to an excess of one product diastereomer. chemrxiv.org The formation of a six-membered chelate involving a Lewis acid, the ring oxygen, and the nitrogen atom could create a conformationally rigid transition state, further enhancing the diastereoselectivity of additions to the molecule. chemrxiv.org The degree of diastereoselectivity would depend on the nature of the reactants, the catalyst, and the reaction conditions. nih.govnih.gov

Dynamic Stereochemistry and Interconversion Barriers

Dynamic stereochemistry involves the study of molecules that can interconvert between different stereoisomeric forms, typically conformers. unibo.itunibo.it For this compound, two main dynamic processes are significant: the chair-chair ring inversion of the tetrahydropyran ring and the rotation around the C2-N bond.

The energy barrier for the ring inversion process dictates the rate at which the axial and equatorial conformers interconvert. researchgate.net This barrier is low enough for the process to be rapid at room temperature, making the isolation of individual chair conformers impossible under normal conditions. washington.edu However, at low temperatures, this interconversion can be slowed sufficiently to be studied by techniques like Dynamic Nuclear Magnetic Resonance (D-NMR). unibo.it D-NMR allows for the determination of the kinetic parameters of this conformational exchange, including the activation energy (interconversion barrier). tubitak.gov.tr For related 2-substituted tetrahydropyrans, these barriers are on the order of several kcal/mol. researchgate.net

Rotational Barriers of Substituents

In principle, the rotation about the exocyclic C-N bond in amine-substituted heterocycles can be hindered. The energy barrier to this rotation is influenced by factors such as the degree of hybridization of the nitrogen atom, the electronic nature of the substituent on the nitrogen, and steric hindrance from adjacent groups. For instance, hindered rotation about a sp² C-N bond is a well-documented phenomenon in amide and arginine side chains. nih.gov In such cases, the partial double bond character of the C-N bond leads to significant rotational barriers. For amine-substituted [s]-triazines, these barriers have been measured to be in the range of 15.1 to 17.7 kcal/mol for neutral species. nih.gov

In the context of this compound, the C2-N bond is a single bond, and therefore, the rotational barrier is expected to be considerably lower than in systems with significant double bond character. The primary contributions to the rotational barrier would arise from steric interactions between the methyl group on the nitrogen and the hydrogens on the tetrahydropyran ring, particularly the axial hydrogen at C2 in the axial conformer, and any gauche interactions that occur during rotation.

Theoretical studies on related 2-substituted tetrahydropyrans, such as 2-aminotetrahydropyran, have indicated that steric repulsions play a significant role in determining the preferred conformation. dntb.gov.ua Specifically, for 2-aminotetrahydropyran, the equatorial conformation is favored because the axial conformation, which would be stabilized by hyperconjugation (a facet of the anomeric effect), would force one of the amino group's hydrogen atoms to point over the ring, leading to significant steric strain.

Table 1: Factors Influencing the Rotational Barrier of the C2-N Bond in this compound

| Interaction Type | Description | Expected Contribution to Rotational Barrier |

| Torsional Strain | Eclipsing interactions between the C-H bonds of the methyl group and the C-H or C-O bonds on the tetrahydropyran ring during rotation. | Contributes to the overall barrier height. |

| Steric Hindrance (van der Waals Repulsion) | Repulsive interactions between the methyl group and the axial hydrogens on the tetrahydropyran ring (especially H3ax and H5ax) in certain rotational conformations. | A significant contributor, particularly in the axial conformer. |

| Stereoelectronic Effects (Anomeric Effect) | The interaction between the nitrogen lone pair and the antibonding orbital of the C2-O bond (nN -> σ*C-O). The strength of this interaction can vary with the rotational angle of the methylamino group. | Can lower the energy of specific rotamers, influencing the shape of the potential energy surface for rotation. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the N-H proton and the ring oxygen. This would be highly dependent on the rotational conformation. | Could stabilize certain rotamers, thereby increasing the barrier to rotation out of that conformation. |

Chair-Chair Interconversion Dynamics

The tetrahydropyran ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. This chair conformation is not static but undergoes a dynamic process known as chair-chair interconversion or ring flipping. During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org

The rate of this interconversion is characterized by a free energy of activation (ΔG‡). For unsubstituted tetrahydropyran, this barrier is slightly lower than that of cyclohexane, reflecting the influence of the heteroatom. The presence of a substituent on the ring affects both the equilibrium between the two chair conformers and the energy barrier for their interconversion.

For this compound, there are two possible chair conformers: one with the methylamino group in an axial position and one with it in an equatorial position. The relative stability of these two conformers is determined by the A-value of the methylamino group, which quantifies the energy difference between the axial and equatorial orientations. A positive A-value indicates a preference for the equatorial position. The A-value is a summation of steric interactions, primarily 1,3-diaxial interactions in the axial conformer. pharmacy180.com

Studies on related systems suggest a strong preference for the equatorial conformation of the methylamino group. This preference is driven by the avoidance of steric clashes between the axial methylamino group and the axial hydrogens at the C4 and C6 positions of the tetrahydropyran ring. While the anomeric effect would typically provide some stabilization to the axial conformer for an electronegative substituent at C2, in the case of amino and methylamino groups, the steric repulsions are generally considered to be the dominant factor.

The energy barrier for the chair-chair interconversion of substituted tetrahydropyrans is influenced by the nature of the substituent. Generally, bulky substituents can slightly raise the energy of the ground state and the transition state of the interconversion. The transition state for the chair-chair interconversion is thought to be a half-chair or a twist-boat conformation. The presence of the methylamino group at C2 would be expected to influence the energy of this transition state. However, specific kinetic data, such as the free energy of activation for the ring flip of this compound, is not extensively documented in the literature. Dynamic NMR studies would be the method of choice to determine this parameter by analyzing the temperature-dependent changes in the NMR spectrum, specifically the coalescence of signals for the axial and equatorial protons. libretexts.org

Table 2: Estimated Conformational Energies Related to this compound

| Parameter | Description | Estimated Value (kcal/mol) | Basis of Estimation |

| A-value (Methylamino group) | The free energy difference (-ΔG°) between the equatorial and axial conformers. A positive value indicates equatorial preference. | > 0 | Based on the established principles of steric hindrance for N-alkyl groups in six-membered rings and the known equatorial preference of the amino group in 2-aminotetrahydropyran. The steric bulk of the methylamino group leads to significant 1,3-diaxial interactions in the axial conformation. |

| ΔG‡ (Chair-Chair Interconversion) | The free energy of activation for the ring flip process. | ~10 | This is a general estimate for substituted six-membered rings. The actual value for this compound may vary slightly depending on the specific interactions of the methylamino group in the transition state. For comparison, the barrier in unsubstituted cyclohexane is approximately 10-11 kcal/mol. researchgate.net |

It is important to note that the values in Table 2 are estimates based on general principles and data from analogous compounds. Precise experimental determination for this compound would be required for definitive values.

Computational and Theoretical Studies on 2 Methylaminotetrahydropyran

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods offer a detailed view into the electronic structure of molecules, allowing for the precise calculation of geometries and energies. These approaches have been applied to 2-Methylaminotetrahydropyran to understand the interplay of steric and stereoelectronic effects on its conformational landscape.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used method for optimizing the geometry of molecular structures. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a significant basis set like 6-311+G**, are utilized to locate the minimum energy conformations. researchgate.net These calculations have been performed to determine the preferred spatial arrangement of the methylamino substituent relative to the tetrahydropyran (B127337) ring.

The geometry optimization process involves finding the coordinates of the atoms that correspond to the lowest point on the potential energy surface. This allows for the accurate determination of bond lengths, bond angles, and dihedral angles for the different possible conformers of this compound, namely the axial and equatorial forms.

| Parameter | Axial Conformer | Equatorial Conformer |

|---|---|---|

| C2-N Bond Length (Å) | Value | Value |

| C2-O1 Bond Length (Å) | Value | Value |

| O1-C2-N-C(methyl) Dihedral Angle (°) | Value | Value |

Ab Initio Methods for Electronic Structure and Conformational Energies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying electronic structure and conformational energies. Studies on this compound have employed ab initio calculations, including methods like MP2 (Møller-Plesset perturbation theory of the second order), to investigate the relative stabilities of its conformers. researchgate.netorcid.org

These calculations have revealed the crucial role of stereoelectronic interactions, particularly the anomeric effect, in determining the conformational preferences of this compound. The anomeric effect involves the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C-N bond. In contrast to many substituted tetrahydropyrans where the axial conformer is favored due to the anomeric effect, studies have shown that this compound exhibits a preference for the equatorial conformation. semanticscholar.orgethernet.edu.etethernet.edu.et This is attributed to a stronger exo-anomeric effect (nN → σC-O) when the methylamino group is in the equatorial position, which outweighs the endo-anomeric effect (nO → σC-N). semanticscholar.orgethernet.edu.etethernet.edu.et

| Method | ΔE (E_axial - E_equatorial) |

|---|---|

| MP2/6-311+G | Value |

| HF/6-311+G | Value |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

While the provided search results focus primarily on intramolecular interactions, the principles of quantum chemical analysis can be extended to understand how this compound interacts with itself and with other molecules. The presence of the amino group allows for the formation of hydrogen bonds, where the nitrogen can act as a hydrogen bond donor and the lone pair on the nitrogen or the ring oxygen can act as hydrogen bond acceptors.

Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with DFT and ab initio calculations to quantify these interactions. researchgate.net NBO analysis can provide insights into the delocalization of electron density and the strength of donor-acceptor interactions, which are fundamental to hydrogen bonding. By analyzing the NBO output, one can characterize the nature and strength of the hydrogen bonds that would be present in condensed phases of this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to explore the conformational space of molecules over time, offering a dynamic picture of their behavior in different environments.

Exploration of Conformational Space in Solution and Gas Phase

MD simulations can be employed to study the conformational dynamics of this compound in both the gas phase and in various solvents. Such simulations would involve generating a starting structure and then solving Newton's equations of motion for the atoms over a specified period. The trajectory of the atoms provides a detailed movie of the molecular motions, including transitions between different conformational states.

By analyzing these trajectories, researchers can map out the conformational landscape and determine the populations of the axial and equatorial conformers. The effect of the solvent on the conformational equilibrium can also be investigated, as the polarity of the solvent can influence the strength of stereoelectronic interactions and the stability of different conformers. tubitak.gov.tr

Free Energy Calculations for Conformational Equilibria

A key output of molecular dynamics simulations is the ability to calculate the free energy difference between different conformational states. This provides a more complete picture of conformational equilibria than static energy calculations, as it includes the effects of entropy.

Computational Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and products, providing a detailed, step-by-step understanding of how a reaction proceeds. For the synthesis of this compound, which can be envisioned through pathways like the intramolecular oxa-Michael addition, computational studies can clarify the energetic feasibility and stereochemical outcomes.

A primary method for synthesizing the tetrahydropyran ring is the intramolecular oxa-Michael addition. rsc.org Computational analysis of this reaction involves locating the transition state (TS) for the cyclization step. The geometry and energy of the transition state dictate the reaction rate and can reveal the factors that control the reaction's efficiency.

For the formation of a 2-substituted tetrahydropyran, the key cyclization step would involve the attack of a hydroxyl group onto an activated alkene. Transition state calculations, often performed using DFT methods like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), can determine the activation energy barrier for this process. A lower activation energy indicates a faster reaction.

Computational studies have shown that the nature of the transition state, whether it is "early" (reactant-like) or "late" (product-like), can significantly influence the stereochemical outcome of the reaction. rsc.org In an acid-catalyzed intramolecular oxa-Michael reaction, a late transition state is often observed, where the stereoselectivity is primarily governed by steric interactions in the forming ring. rsc.org Conversely, a base-catalyzed reaction may proceed through an early transition state, where electrostatic interactions can play a more dominant role in determining which stereoisomer is favored. rsc.org

Table 1: Hypothetical Transition State Energies for the Cyclization to form a 2-Substituted Tetrahydropyran Ring via Intramolecular oxa-Michael Addition

| Catalyst | Transition State Type | Calculated Activation Energy (kcal/mol) | Key Stabilizing Interactions |

| Acidic (e.g., H+) | Late | 15.2 | Steric avoidance of bulky groups |

| Basic (e.g., NaH) | Early | 18.5 | Electrostatic alignment of partial charges |

Note: The data in this table is illustrative and based on typical values for intramolecular oxa-Michael additions. Specific values for this compound would require dedicated computational studies.

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity. For this compound, which has a stereocenter at the 2-position, controlling the stereochemistry during synthesis is crucial. Computational models can predict which diastereomer is more likely to form by comparing the energies of the different transition states leading to each stereoisomer.

The formation of the tetrahydropyran ring can lead to either an axial or equatorial orientation of the methylamino group. By calculating the energies of the transition states leading to both the cis (axial/equatorial or equatorial/axial) and trans (diequatorial or diaxial) isomers, a prediction of the major product can be made. The isomer formed via the lower energy transition state is expected to be the kinetic product.

For instance, in the intramolecular oxa-Michael addition, the approach of the nucleophilic oxygen to the Michael acceptor can occur from two different faces, leading to two diastereomeric transition states. DFT calculations can quantify the energy difference between these two pathways. A difference of just a few kcal/mol in the transition state energies can lead to high diastereoselectivity. nih.gov Studies on similar systems have shown that the stereochemical outcome can be highly dependent on the reaction conditions, which computational models can help to rationalize. acs.org

Table 2: Hypothetical Calculated Energy Differences and Predicted Product Ratios for the Formation of 2-Substituted Tetrahydropyrans

| Product Isomer | Relative Transition State Energy (kcal/mol) | Predicted Kinetic Product Ratio (at 298 K) |

| trans (diequatorial) | 0.0 | >99 |

| cis (axial/equatorial) | 2.5 | <1 |

Note: This table presents a hypothetical scenario for illustrative purposes. The predicted ratio is derived from the Boltzmann distribution based on the calculated energy difference.

Computational Spectroscopy for Structural Assignment Verification

After a compound has been synthesized, its structure must be confirmed. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are standard, computational methods can provide an additional layer of verification, especially in cases of ambiguous stereochemistry.

By calculating the expected NMR chemical shifts and coupling constants for all possible isomers of a molecule, a direct comparison with the experimental spectrum can be made. This approach, often referred to as the DP4 or DP5 probability analysis, has become a reliable tool for structural elucidation. researchgate.netfrontiersin.org

The process typically involves:

Performing a conformational search for each possible diastereomer to identify all low-energy conformers.

Optimizing the geometry of each conformer using a suitable DFT method.

Calculating the NMR shielding tensors for each optimized conformer.

Averaging the shielding tensors based on the Boltzmann population of the conformers.

Converting the calculated shielding tensors to chemical shifts, often by scaling or referencing against a standard like tetramethylsilane.

Recent benchmarks have identified optimal computational protocols for accurate NMR prediction, such as using the WP04 functional with a large basis set. github.io The mean absolute error between calculated and experimental proton chemical shifts can be as low as 0.08 ppm with the right methodology. github.io

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for a Proposed Structure of this compound

| Proton Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) - Isomer A | Calculated Chemical Shift (ppm) - Isomer B |

| H-2 (axial) | 3.15 | 3.18 | 2.85 |

| H-3 (axial) | 1.45 | 1.48 | 1.65 |

| H-3 (equatorial) | 1.90 | 1.92 | 1.80 |

| H-6 (axial) | 3.50 | 3.53 | 3.95 |

| H-6 (equatorial) | 4.05 | 4.08 | 3.60 |

| N-CH₃ | 2.40 | 2.42 | 2.41 |

Note: This data is for illustrative purposes to demonstrate the comparison between experimental and calculated values for two hypothetical diastereomers.

By comparing the calculated spectra of all possible isomers with the experimental data, the correct structure can be assigned with a high degree of confidence. This synergy between computational and experimental methods is a hallmark of modern chemical research, enabling the unambiguous characterization of complex molecules like this compound.

Reactivity and Reaction Mechanisms of 2 Methylaminotetrahydropyran

General Reaction Profile of Aminated Cyclic Ethers

Aminated cyclic ethers, such as 2-Methylaminotetrahydropyran, exhibit a diverse reaction profile influenced by the presence of both the cyclic ether and the amino group. The reactivity of these compounds is a composite of the individual functionalities, often with synergistic or competing reaction pathways.

Cyclic ethers, in general, are susceptible to cleavage under acidic conditions. youtube.comyoutube.com This reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base, leading to ring opening. youtube.com The stability of the resulting carbocation intermediate plays a crucial role in the reaction mechanism, which can proceed via either an S(_N)1 or S(_N)2 pathway. youtube.com For instance, tetrahydrofuran (B95107) (THF) reacts with HBr in a first step of protonation of the oxygen, followed by an S(_N)2 attack of the bromide ion, resulting in a ring-opened product. youtube.com

The presence of an amino group introduces additional reactivity. Amines are basic and can be protonated by acids to form ammonium (B1175870) salts. mnstate.edu They can also act as nucleophiles, participating in reactions such as alkylation and acylation. mnstate.edu The lone pair of electrons on the nitrogen atom is key to its nucleophilicity and basicity. masterorganicchemistry.com

In aminated cyclic ethers, these two functional groups can influence each other's reactivity. The amino group can act as an internal nucleophile, potentially leading to ring-opening or rearrangement reactions. Furthermore, the basicity of the amino group can be modulated by the electron-withdrawing effect of the ether oxygen.

A two-step protocol for the C-H amination of cyclic ethers with iminoiodinanes, followed by reduction, has been developed for the synthesis of amino alcohols. This process can be accelerated by visible light, indicating a photochemical reactivity pathway. diva-portal.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring, a six-membered saturated cyclic ether, is a common structural motif in many natural products and pharmaceuticals. nih.govnih.gov Its reactivity is primarily dictated by the presence of the oxygen atom and the conformation of the ring.

Nucleophilic Reactivity: The oxygen atom in the tetrahydropyran ring possesses lone pairs of electrons, making it a Lewis base. It can be protonated by strong acids, which activates the ring for nucleophilic attack and subsequent cleavage. youtube.comyoutube.com However, compared to their acyclic counterparts, cyclic ethers can be less reactive towards cleavage due to ring strain considerations.

Electrophilic Reactivity: The carbon atoms adjacent to the ether oxygen (C2 and C6) are the most electrophilic centers in the tetrahydropyran ring. Nucleophilic attack at these positions leads to ring-opening reactions. The stereoselectivity of these reactions is often influenced by the conformation of the ring and the nature of the attacking nucleophile. acs.org For instance, tetrahydropyran acetals with a fluorine atom adjacent to the acetal (B89532) carbon undergo highly stereoselective substitution reactions with nucleophilic alkenes to yield 1,2-cis products. acs.org In contrast, chlorine- and bromine-substituted acetals favor the formation of 1,2-trans products. acs.org This difference in stereoselectivity is attributed to the conformational preferences of the intermediate oxocarbenium ions, which are governed by hyperconjugative effects. acs.org

The Prins reaction is a powerful method for the stereoselective synthesis of tetrahydropyrans, proceeding through an oxocarbenium ion intermediate. nih.gov The stereochemical outcome of the Prins cyclization is typically cis due to the preferential equatorial orientation of the substituents on the intermediate. nih.gov

Reaction Pathways Involving the Methylamino Group

The methylamino group (-NHCH(_3)) in this compound is a key functional group that dictates a significant portion of the molecule's reactivity. As a secondary amine, it can participate in a variety of chemical transformations.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes the methylamino group a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows it to react with a wide range of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides in an S(_N)2 fashion to form tertiary amines. Polyalkylation can occur, leading to the formation of quaternary ammonium salts. mnstate.edu

Acylation: Reaction with acyl chlorides or anhydrides to form amides. researchgate.net

Reaction with Carbonyl Compounds: Condensation with aldehydes or ketones to form imines or enamines. mnstate.edu

Basicity: The methylamino group is basic and will react with acids to form the corresponding methylammonium (B1206745) salt. This acid-base chemistry is a fundamental property of amines. mnstate.edu

Influence on the Tetrahydropyran Ring: The proximity of the methylamino group to the ether oxygen in the 2-position can lead to intramolecular interactions and unique reaction pathways. For example, under certain conditions, the nitrogen could act as an internal nucleophile, facilitating ring-opening or rearrangement of the tetrahydropyran ring.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the specific reactions of this compound are not extensively available in the provided search results. However, general principles of reaction mechanisms for aminated cyclic ethers can be inferred.

The selectivity of reactions involving this compound will be governed by several factors, including the nature of the reactants, reaction conditions, and the inherent stereochemistry of the molecule.

Regioselectivity: In reactions involving the tetrahydropyran ring, the regioselectivity of nucleophilic attack (at C2 vs. C6) would be influenced by steric hindrance and electronic effects of the methylamino group. For electrophilic attack on the nitrogen, the accessibility of the lone pair will be a determining factor.

Stereoselectivity: As a chiral molecule (assuming a single enantiomer or diastereomer), reactions of this compound can proceed with varying degrees of stereoselectivity. For instance, in nucleophilic substitution reactions on the ring, the stereochemical outcome (inversion or retention of configuration) will depend on the reaction mechanism (S(_N)1 vs. S(_N)2). The Prins cyclization, a method for synthesizing tetrahydropyrans, generally exhibits high cis-stereoselectivity. nih.gov

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving this compound.

Acid Catalysis: Strong acids are typically required for the cleavage of the tetrahydropyran ring. youtube.comyoutube.com The choice of acid and its conjugate base can influence the products formed.

Base Catalysis: Bases are often used to deprotonate the amino group, enhancing its nucleophilicity for subsequent reactions. mnstate.edu

Metal Catalysis: Transition metal catalysts are widely used in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, which could be relevant for the synthesis or further functionalization of this compound. researchgate.net Ruthenium-catalyzed hydrogen-borrowing reactions are effective for the alkylation of anilines, a transformation that could potentially be adapted for secondary amines like this compound. scispace.com

The following table summarizes the expected reactivity of this compound based on the general reactivity of its constituent functional groups.

| Functional Group | Reagent Type | Expected Reaction |

| Tetrahydropyran (Ether) | Strong Acids (e.g., HBr, HI) | Ring-opening cleavage |

| Methylamino (Secondary Amine) | Alkyl Halides | Alkylation (formation of tertiary amine) |

| Methylamino (Secondary Amine) | Acyl Halides/Anhydrides | Acylation (formation of amide) |

| Methylamino (Secondary Amine) | Aldehydes/Ketones | Imine/Enamine formation |

| Methylamino (Secondary Amine) | Acids | Salt formation |

This compound as a Ligand or Catalyst in Chemical Processes

The structural features of this compound, specifically the presence of both a nitrogen and an oxygen atom with lone pairs of electrons, suggest its potential to act as a bidentate ligand in coordination chemistry. rsc.orgnih.gov The nitrogen of the methylamino group and the oxygen of the tetrahydropyran ring could coordinate to a metal center, forming a chelate ring.

The effectiveness of such a molecule as a ligand would depend on several factors, including the steric bulk around the coordinating atoms and the conformational flexibility of the tetrahydropyran ring. The formation of stable metal complexes could enable the use of this compound in various catalytic applications. For instance, transition metal complexes with amine-containing ligands have been successfully employed as catalysts in reactions such as olefin oligomerization. nih.gov

Furthermore, the chiral nature of this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of reactions, leading to the enantioselective synthesis of desired products.

While specific examples of this compound being used as a ligand or catalyst were not found in the initial search, its structural motifs are present in ligands that have shown catalytic activity. The development of new ligands is an active area of research, and molecules like this compound represent a potential scaffold for the design of novel catalysts.

Applications in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Non-Biologically Focused Synthesis

There is no available scientific literature detailing the use of 2-Methylaminotetrahydropyran as a chiral building block in non-biologically focused synthesis. For a compound to be utilized as a chiral building block, methods for its enantioselective synthesis or the resolution of its enantiomers would typically be reported, along with examples of its incorporation into larger, more complex molecules. Such information for this compound is not present in the accessible body of scientific research.

A thorough search of chemical databases and academic journals did not yield any specific examples or methodologies where this compound is employed in the construction of complex heterocyclic frameworks. The synthesis of such frameworks typically involves well-characterized reactions and starting materials, and this compound does not appear to be a documented precursor in this context.

There is no evidence in the current scientific literature to suggest that this compound is used as a precursor for advanced organic materials. The development of such materials typically involves monomers or precursors with specific functional groups that allow for polymerization or self-assembly into materials with desired electronic, optical, or mechanical properties. The role of this compound in this capacity has not been reported.

Integration into Supramolecular Architectures

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. There are no published studies that describe the integration of this compound into any supramolecular architectures. Such research would typically involve studies of its hydrogen bonding, host-guest interactions, or self-assembly properties, none of which have been documented for this specific compound.

Contributions to Method Development in Organic Chemistry

No new synthetic methods or significant contributions to the development of existing methodologies in organic chemistry have been reported that utilize this compound. Its role as a catalyst, ligand, reagent, or substrate in novel chemical transformations is not described in the available scientific literature.

Data Tables

Due to the lack of experimental data and research findings for this compound in the specified application areas, no data tables can be generated.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Tunable Stereoselectivity

The stereoselective synthesis of highly substituted tetrahydropyrans remains a significant challenge in organic chemistry. While various methods exist for the construction of the tetrahydropyran (B127337) ring, achieving precise control over multiple stereocenters, particularly in the presence of an amino substituent, is an area ripe for innovation.

Future synthetic strategies are expected to move beyond traditional cyclization methods and embrace novel catalytic systems that offer tunable stereoselectivity. Organocatalysis, for instance, presents a powerful tool for the asymmetric synthesis of complex heterocyclic structures. nih.govacs.org Bifunctional organocatalysts, such as those based on quinine-squaramide, could be designed to orchestrate cascade reactions, enabling the one-pot construction of highly functionalized aminotetrahydropyrans with multiple contiguous stereocenters from simple acyclic precursors. nih.govacs.org The development of such methodologies would allow for the selective synthesis of any desired stereoisomer of 2-Methylaminotetrahydropyran derivatives by modifying the catalyst structure or reaction conditions.

Another promising direction is the application of transition-metal catalysis, particularly palladium-catalyzed C-H functionalization. nih.gov This approach allows for the direct installation of substituents onto a pre-formed tetrahydropyran ring with high stereoselectivity. nih.gov Future research could focus on developing novel ligands and transient directing groups to enable the stereoselective introduction of the methylamino group at the C2 position and further functionalization at other positions of the tetrahydropyran ring. This would provide a modular and efficient route to a diverse library of this compound analogs.

Moreover, asymmetric pyran annulation strategies, which involve the convergent union of simple aldehydes, offer a flexible and powerful approach to constructing disubstituted tetrahydropyrans. nih.gov Adapting these methods to incorporate an amino-containing fragment would be a significant advance, providing access to a wide range of enantiomerically enriched aminotetrahydropyran building blocks.

| Synthetic Methodology | Potential for this compound | Key Advantages |

| Organocatalytic Cascade Reactions | One-pot synthesis of highly substituted and stereochemically complex derivatives. | High enantioselectivity, metal-free conditions, operational simplicity. nih.gov |

| Pd(II)-Catalyzed C-H Functionalization | Stereoselective introduction of the methylamino group and other substituents. | High atom economy, late-stage functionalization, access to diverse analogs. nih.gov |

| Asymmetric Pyran Annulation | Convergent and flexible synthesis of enantiomerically pure 2,6-disubstituted aminotetrahydropyrans. | Use of simple starting materials, modularity, control over relative and absolute stereochemistry. nih.gov |

Advanced Computational Models for Complex Reactivity Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of complex organic molecules. For this compound, advanced computational models can provide profound insights into its conformational preferences, reaction mechanisms, and the origins of stereoselectivity, thereby guiding the development of new synthetic methods and applications.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of potential synthetic routes to this compound. semanticscholar.orgrsc.org By calculating the energy barriers for different reaction pathways, researchers can predict the most favorable conditions for achieving high yields and selectivities. rsc.org For instance, DFT studies could elucidate the mechanism of organocatalyzed cascade reactions or palladium-catalyzed C-H functionalization, revealing the subtle non-covalent interactions that govern the stereochemical outcome. nih.govnih.gov Such computational insights can accelerate the optimization of reaction conditions and the design of more efficient catalysts.

Furthermore, computational models can be used to predict the reactivity of this compound itself. Molecular electrostatic potential (MESP) maps and frontier molecular orbital (FMO) analysis can identify the most nucleophilic and electrophilic sites within the molecule, predicting its behavior in various chemical transformations. mdpi.com This information is crucial for designing reactions where this compound acts as a building block for more complex structures. For example, understanding the nucleophilicity of the amino group versus the ring oxygen can inform the design of selective N-alkylation or O-alkylation reactions.

The development of machine learning and artificial intelligence (AI) algorithms for reaction prediction also presents an exciting frontier. nih.gov By training these models on large datasets of known reactions, it may become possible to predict the outcome of novel transformations involving this compound with high accuracy. nih.gov This could significantly reduce the amount of empirical experimentation required to discover new synthetic routes and applications for this compound.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. semanticscholar.orgrsc.org | Reaction energy barriers, stereochemical preferences, catalyst-substrate interactions. |

| Molecular Electrostatic Potential (MESP) | Identification of electron-rich and electron-deficient regions. mdpi.com | Prediction of nucleophilic and electrophilic sites, regioselectivity of reactions. |

| Machine Learning Models | Prediction of reaction outcomes and optimization of reaction conditions. nih.gov | Feasibility of novel reactions, optimal reagents and catalysts, predicted yields. |

Novel Spectroscopic Probes for Real-Time Mechanistic Studies

A detailed understanding of reaction mechanisms is paramount for the development of efficient and selective synthetic methods. The transient nature of reactive intermediates often makes them difficult to detect and characterize using conventional analytical techniques. Novel spectroscopic probes and in-situ monitoring techniques offer a window into the intricate details of chemical transformations as they occur.

For the synthesis of this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be a powerful tool for real-time reaction monitoring. cardiff.ac.uk By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to identify and quantify reactants, intermediates, and products, providing a detailed kinetic profile of the transformation. cardiff.ac.uk This technique could be applied to study the formation of the tetrahydropyran ring or the introduction of the methylamino group, helping to elucidate the reaction mechanism and identify any short-lived intermediates.

The development of specific spectroscopic probes that change their fluorescence or absorbance properties upon interaction with key reactive species is another promising avenue. cas.cn For example, a probe could be designed to selectively bind to a catalytic intermediate in an asymmetric synthesis, allowing its concentration to be monitored in real-time. This would provide invaluable information about the catalyst's behavior and help to optimize its performance.

Online electrochemical mass spectrometry (MS) is an emerging technique for detecting and identifying short-lived radical and ionic intermediates in electrochemical reactions. rsc.org If electrochemical methods are developed for the synthesis of this compound, this technique could be instrumental in elucidating the reaction mechanism by directly observing the key reactive species involved. rsc.org

| Spectroscopic Technique | Application in this compound Synthesis | Information Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress. cardiff.ac.uk | Reaction kinetics, identification of intermediates, structural elucidation of products. |

| Fluorescent Probes | Detection of specific reactive intermediates or catalyst states. cas.cn | Catalyst activity, reaction mechanism, optimization of reaction conditions. |

| Online Electrochemical Mass Spectrometry | Identification of short-lived radical and ionic intermediates in electrochemical synthesis. rsc.org | Elucidation of electrochemical reaction mechanisms, characterization of reactive species. |

Expansion into Novel Material Applications (excluding biomedical)

While the tetrahydropyran scaffold is prevalent in biologically active molecules, its unique structural and electronic properties also make it an attractive building block for novel materials with applications outside the biomedical field. The presence of both an amino group and a heterocyclic ether in this compound offers multiple points for polymerization and functionalization, opening up possibilities for the creation of new polymers and functional materials.

One potential application is in the development of novel solvents. Tetrahydropyran itself has been identified as a green and economically competitive solvent derived from biomass, with demonstrated utility in plastic dissolution. rsc.org The introduction of a methylamino group could modify the solvent properties of the tetrahydropyran ring, potentially leading to new solvents with tailored polarities and hydrogen-bonding capabilities for specific applications, such as in catalysis or separations.

Furthermore, this compound could serve as a monomer for the synthesis of new polymers. The amino group can be readily polymerized through various reactions, such as polycondensation or ring-opening polymerization of a suitable derivative. The resulting polymers, containing the tetrahydropyran moiety in the backbone or as a pendant group, could exhibit interesting thermal, mechanical, and optical properties. These materials could find applications as specialty polymers, coatings, or adhesives.